molecular formula C15H13NO4 B6392704 5-(4-Ethoxycarbonylphenyl)nicotinic acid CAS No. 1261960-21-7

5-(4-Ethoxycarbonylphenyl)nicotinic acid

Cat. No.: B6392704
CAS No.: 1261960-21-7
M. Wt: 271.27 g/mol
InChI Key: CXTDUBWMZXYNIT-UHFFFAOYSA-N
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Description

5-(4-Ethoxycarbonylphenyl)nicotinic acid is a nicotinic acid derivative featuring an ethoxycarbonylphenyl substituent at the 5-position of the pyridine ring. Nicotinic acid (3-pyridinecarboxylic acid) is a well-studied compound with roles in biochemistry and pharmacology, notably as a precursor to NAD(P)+ and a lipid-lowering agent. This derivative retains the carboxylic acid group at the pyridine’s 3-position, enabling hydrogen bonding and metal coordination, while the ethoxycarbonyl group introduces ester functionality, which may influence metabolic stability and lipophilicity.

Properties

IUPAC Name

5-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-13(14(17)18)9-16-8-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTDUBWMZXYNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688084
Record name 5-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-21-7
Record name 5-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxycarbonylphenyl)nicotinic acid typically involves the esterification of 4-carboxyphenylboronic acid with ethyl chloroformate, followed by a Suzuki-Miyaura coupling reaction with 5-bromonicotinic acid . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for nicotinic acid derivatives, including 5-(4-Ethoxycarbonylphenyl)nicotinic acid, often involve multicomponent synthesis techniques. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of coordination polymers and metal-organic frameworks.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-(4-Ethoxycarbonylphenyl)nicotinic acid with key analogs, emphasizing substituent effects on molecular properties and applications.

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Properties/Applications Reference
5-(4-Ethoxycarbonylphenyl)nicotinic acid C₁₅H₁₃NO₄ -COOCH₂CH₃ 283.27 Ester group enhances lipophilicity; potential prodrug N/A
5-(4-Carboxyphenyl)nicotinic acid C₁₃H₉NO₄ -COOH 243.22 Higher polarity; direct biological activity via carboxylate
5-(4-Acetylphenyl)nicotinic acid C₁₄H₁₁NO₃ -COCH₃ 241.24 Ketone group may stabilize π-stacking; intermediate in synthesis
5-(4-Benzyloxyphenyl)nicotinic acid C₁₉H₁₅NO₃ -OCH₂C₆H₅ 305.33 Bulky benzyloxy group reduces solubility; used in polymer research
5-(4-Bromophenyl)nicotinic acid C₁₂H₈BrNO₂ -Br 292.11 Bromine enhances halogen bonding; precursor in cross-coupling reactions
5-(4-Formylphenyl)nicotinic acid C₁₃H₉NO₃ -CHO 227.22 Aldehyde enables Schiff base formation; intermediate in drug synthesis

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility : The ethoxycarbonyl group (-COOCH₂CH₃) reduces polarity compared to the carboxyphenyl analog (-COOH), increasing lipid solubility and membrane permeability . In contrast, 5-(4-Carboxyphenyl)nicotinic acid’s free carboxylic acid enhances water solubility, favoring interactions in aqueous biological systems.
  • Stability : Esters like the ethoxycarbonyl group are prone to hydrolysis under acidic/basic conditions, whereas the acetyl (-COCH₃) and benzyloxy (-OCH₂C₆H₅) groups exhibit greater hydrolytic stability .
  • Melting Points : The carboxyphenyl analog (243.22 g/mol) likely has a higher melting point due to strong hydrogen bonding, while the ethoxycarbonyl derivative’s ester group may lower intermolecular forces, reducing its melting point.

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